molecular formula C15H20N2O B8343822 4-[(3,3-Dimethylbutyl-carbamoyl)-methyl]-benzonitrile

4-[(3,3-Dimethylbutyl-carbamoyl)-methyl]-benzonitrile

Cat. No. B8343822
M. Wt: 244.33 g/mol
InChI Key: ZASFSMQWSGPWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,3-Dimethylbutyl-carbamoyl)-methyl]-benzonitrile is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2-(4-cyanophenyl)-N-(3,3-dimethylbutyl)acetamide

InChI

InChI=1S/C15H20N2O/c1-15(2,3)8-9-17-14(18)10-12-4-6-13(11-16)7-5-12/h4-7H,8-10H2,1-3H3,(H,17,18)

InChI Key

ZASFSMQWSGPWTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCNC(=O)CC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 3,3-dimethylbutylamine (0.8 mL, 6.4 mmol) in anhydrous THF (2 mL) under nitrogen. Cool the solution at 0° C. and add DIBAL-H (6.2 mL, 6.2 mmol, 1M solution in toluene). Allow the mixture to warm up to room temperature and stir for 2 h. Add this complex to a solution of methyl (4-cyanophenyl)acetate (192 mg, 1.1 mmol) in THF (4 mL) and stir at room temperature overnight. Dilute with EtOAc and quench with 5% KHSO4. Dry the organic phase over MgSO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (7:3) to obtain the desired intermediate (160 mg, 60%). MS (ES+) m/z: 245 (M+H)+.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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